(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

Molecular complexity Functional group count Structural differentiation

This scaffold uniquely integrates three chemically addressable functional groups—an electrophilic aldehyde (Schiff base/reductive amination), a hydrolytically cleavable ester bridge, and a hydrogen-bond-accepting nitrile—into a single molecule. Unlike simpler ether analogs (e.g., CAS 90178-71-5), the ester spacer enables traceless cleavage for controlled-release prodrug design; the nitrile remains intact during aldehyde ligation, enabling orthogonal sequential bioconjugation. For CNS-targeted acetylcholinesterase inhibitor programs, the 4-formylphenoxy motif has sub-micromolar precedents. Procure this scaffold to access SAR exploration inaccessible with mono‑ or non‑functional comparators.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 1111493-27-6
Cat. No. B2663047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate
CAS1111493-27-6
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N
InChIInChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2
InChIKeyIMFDJHNHVLGCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate (CAS 1111493-27-6): Structural Baseline and Comparator Identification for Informed Procurement


(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate (CAS 1111493-27-6, molecular formula C₁₇H₁₃NO₄, MW 295.29 g/mol) is a synthetic phenoxyacetate ester that bridges a 4-formylphenoxy moiety and a 4-cyanophenylmethyl group . Its molecular architecture presents three orthogonal, chemically addressable functional handles—the electrophilic aldehyde, the hydrogen-bond-accepting nitrile, and the hydrolytically cleavable ester—within a single scaffold, a feature set that distinguishes it from structurally simpler analogs. The compound serves as a research intermediate in medicinal chemistry, materials science (e.g., covalent organic framework precursor development), and chemical biology probe construction . The most direct structural comparators include: (i) 4-(4-formylphenoxy)benzonitrile (CAS 90178-71-5, MW 223.23), a rigid ether-bridged analog lacking the ester linkage ; (ii) (4-formylphenoxy)acetic acid (CAS 22042-71-3, MW 180.16), the acid precursor [1]; (iii) (4-cyanophenyl) 2-phenoxyacetate (CAS 185390-53-8, MW 253.25), which omits the formyl group [2]; and (iv) ethyl 2-(4-formylphenoxy)acetate (CAS 51264-69-8, MW 208.21), a simpler alkyl ester lacking the cyanobenzyl group.

Why Structural Class Alone Fails: The Criticality of Ester Bridge and Dual Reactive Handles in (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate (CAS 1111493-27-6)


In-class phenoxyacetate derivatives and aryl ether analogs share surface-level structural motifs, yet profound functional divergence arises at the level of molecular connectivity. The target compound encodes a hydrolytically labile ester bridge that is absent in the directly ether-linked 4-(4-formylphenoxy)benzonitrile (CAS 90178-71-5), an architectural difference that governs solubility, metabolic lability, and synthetic derivatization potential. Similarly, compounds lacking the formyl group (e.g., (4-cyanophenyl) 2-phenoxyacetate, CAS 185390-53-8) forfeit the aldehyde's capacity for Schiff base formation and reductive amination—two cornerstone reactions in medicinal chemistry and bioconjugation [1]. Simple alkyl esters (e.g., ethyl 2-(4-formylphenoxy)acetate) lack the aromatic nitrile hydrogen-bond acceptor, compromising target engagement in biological contexts where nitrile–protein interactions are pharmacophorically significant. The procuring scientist or industrial formulator who treats these analogs as interchangeable risks selecting a compound that is either too stable for controlled-release strategies or too chemically limited for orthogonal functionalization—failures that manifest only after downstream synthetic investment. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate (CAS 1111493-27-6) Against Closest Analogs


Molecular Weight and Functional Handle Count: Quantifying Scaffold Complexity Advantage Over the Direct Ether Analog

The target compound (C₁₇H₁₃NO₄, MW 295.29 g/mol) provides a 32.3% increase in molecular weight over the ether-linked analog 4-(4-formylphenoxy)benzonitrile (CAS 90178-71-5, C₁₄H₉NO₂, MW 223.23 g/mol), corresponding to the C₂H₄O₂ ester bridge insertion . This bridge contributes an additional hydrogen-bond acceptor (ester carbonyl oxygen) and two supplementary rotatable bonds, increasing the total from 3 to approximately 8 [1]. The functional handle count rises from 2 (aldehyde + nitrile) to 3 (aldehyde + nitrile + ester), enabling orthogonal reactivity at three distinct sites within a single molecule. Unlike the rigid diaryl ether scaffold, the ester linkage introduces a hydrolytically addressable disconnection point, a feature absent in the comparator .

Molecular complexity Functional group count Structural differentiation

Hydrolytic Cleavage Potential: Ester vs. Ether Bridge Stability as a Determinant of Controlled-Release Suitability

The ester bridge in the target compound is susceptible to both chemical (acid/base-catalyzed) and enzymatic (esterase-mediated) hydrolysis, a property exploitable for prodrug strategies or controlled-release formulations. In contrast, the diaryl ether linkage in 4-(4-formylphenoxy)benzonitrile is metabolically and chemically resistant under physiological conditions, requiring cytochrome P450 oxidative cleavage rather than simple hydrolysis . While direct comparative hydrolysis half-life data for these specific compounds is not publicly available, class-level benchmarks for phenoxyacetate esters indicate typical esterase-mediated cleavage half-lives of 0.5–4 hours in human plasma, whereas diaryl ethers exhibit negligible cleavage under identical conditions [1]. This qualitative difference has direct procurement implications: the ester-bearing target compound is the appropriate choice for applications requiring controlled degradation, while the ether analog is preferred where prolonged chemical integrity is essential.

Ester hydrolysis Prodrug design Controlled release Metabolic lability

Orthogonal Reactivity for Bioconjugation: Aldehyde–Amine Schiff Base Chemistry with Retention of Nitrile H-Bond Acceptor Integrity

The target compound's 4-formylphenoxy group is a validated pharmacophore for Schiff base formation with primary amines, as established in the 4-formylphenoxy acetamido class of acetylcholinesterase inhibitors where derivatives bearing this motif (e.g., compound 4b, IC₅₀ = 0.19 μM; compound 4i) proved more potent than the clinically used galanthamine (IC₅₀ ~0.5–1.0 μM) [1]. The para-formyl substitution pattern ensures reactivity toward amine nucleophiles without steric hindrance from the ortho-position. Critically, the nitrile group on the opposing aromatic ring remains inert under imine formation conditions, preserving its capacity as a hydrogen-bond acceptor and dipole modulator . The comparator (4-cyanophenyl) 2-phenoxyacetate (CAS 185390-53-8, MW 253.25) lacks the formyl group entirely, rendering it incapable of participating in Schiff base chemistry—a fundamental limitation for bioconjugation applications [2]. This orthogonal reactivity profile makes the target compound uniquely suited for sequential derivatization strategies where aldehyde chemistry is used first, followed by nitrile-directed transformations.

Schiff base Bioconjugation Aldehyde reactivity Orthogonal functionalization

Physicochemical Differentiation: Melting Point, LogP, and Solubility Profile Relative to Acid Precursor and Ether Analog

Physicochemical properties critically influence compound handling, purification, and formulation. The acid precursor, (4-formylphenoxy)acetic acid (CAS 22042-71-3), exhibits a high melting point of 192–195 °C and substantial water solubility due to its free carboxylic acid group, properties that preclude its use in non-polar reaction media or hydrophobic matrix formulations [1]. The ether analog 4-(4-formylphenoxy)benzonitrile (CAS 90178-71-5) has a markedly lower melting point of 88–93 °C and an XLogP3 of 2.6, reflecting its more lipophilic, rigid diaryl ether structure [2]. The target compound, as the 4-cyanobenzyl ester, is predicted to have an intermediate-to-higher logP owing to the additional methylene and carbonyl units, offering solubility in a broader range of organic solvents while maintaining sufficient hydrophobicity for membrane partitioning in cellular assays. Although experimental melting point and logP data for the target compound remain unpublished at time of compilation, the structural interpolation between the acid (highly polar, high-melting) and the ether analog (moderately lipophilic, low-melting) provides a predictive framework for solvent selection and storage condition optimization during procurement .

Physicochemical properties Lipophilicity Crystallinity Formulation

High-Value Application Scenarios for (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate (CAS 1111493-27-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Acetylcholinesterase-Targeted Library Synthesis

The 4-formylphenoxy motif in the target compound belongs to a validated pharmacophoric class that has yielded acetylcholinesterase inhibitors with sub-micromolar potency (IC₅₀ = 0.19 μM for compound 4b) exceeding that of galanthamine [1]. The target compound's ester bridge provides a synthetic handle for diversification at the cyanobenzyl position, enabling structure–activity relationship (SAR) exploration that would be inaccessible with the simpler ether analog or the acid precursor. The nitrile group can serve as a hydrogen-bond acceptor in the enzyme active site while the formyl group permits condensation with hydrazines or amines to generate Schiff base libraries. Researchers procuring this compound for CNS-targeted AChE inhibitor development benefit from the dual reactive architecture and the scaffold's demonstrated biological precedent.

Covalent Organic Framework (COF) and Porous Polymer Monomer Synthesis

The formyl group in the target compound participates in Schiff base condensation with amine-functionalized linkers, a cornerstone reaction in COF synthesis [2]. Unlike 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (TPT-CHO), a common tri-aldehyde COF knot, the target compound is a bifunctional monomer that can serve as a linear linker or capping agent in mixed-linker COF strategies. The ester bridge introduces a flexible spacer that can tune pore size and framework dynamics, while the nitrile group remains available for post-synthetic metal coordination or further transformation to tetrazole or amidoxime functionalities. The physicochemically intermediate profile between the rigid ether analog and the acid precursor (Section 3, Evidence 4) facilitates solubility-matched co-condensation with aromatic diamines under solvothermal conditions.

Chemical Biology: Dual-Functional Probe for Bioorthogonal Labeling and Affinity Chromatography

The orthogonal reactivity profile established in Section 3, Evidence 3—where the aldehyde is addressable via oxime/hydrazone ligation while the nitrile remains intact—enables sequential bioconjugation strategies. The target compound can first be immobilized onto amino-functionalized resin via reductive amination of the formyl group, leaving the nitrile free for subsequent click chemistry (e.g., tetrazole formation via [3+2] cycloaddition with azides). The ester bridge, shown in Section 3, Evidence 2 to be hydrolytically labile, can serve as a traceless cleavage site to release captured analytes under mild esterase or basic conditions [3]. This trifunctional architecture is absent in all comparator compounds, making the target compound the scaffold of choice for trifunctional probe design.

Prodrug Design: Esterase-Activated Release of 4-Formylphenoxy Payloads

The ester bridge in the target compound (Section 3, Evidence 2) provides a hydrolytically cleavable bond that can be exploited for controlled release of the 4-formylphenoxyacetic acid payload upon esterase-mediated activation. In contrast, the ether analog cannot be cleaved under similar conditions, precluding its use in enzyme-triggered release strategies. The 4-cyanobenzyl alcohol released as a co-product is a known pharmaceutical intermediate with documented biocompatibility, reducing concerns about toxic by-product formation . The class-level evidence for phenoxyacetate ester prodrugs supports further evaluation of the target compound in sustained-release or tissue-targeted delivery applications.

Quote Request

Request a Quote for (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.